molecular formula C18H22F3N3O B2374641 3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide CAS No. 2415468-33-4

3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide

Cat. No.: B2374641
CAS No.: 2415468-33-4
M. Wt: 353.389
InChI Key: OYWFXMSQARHOAA-UHFFFAOYSA-N
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Description

3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[c]pyrrole ring and an azetidine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can help in scaling up the production while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide is unique due to its combination of a cyclopenta[c]pyrrole ring and an azetidine moiety, along with the trifluoromethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O/c19-18(20,21)14-4-6-15(7-5-14)22-17(25)24-10-16(11-24)23-8-12-2-1-3-13(12)9-23/h4-7,12-13,16H,1-3,8-11H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWFXMSQARHOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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